7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine derivative features a complex structure with a 4-chlorophenoxy group at the 3-hydroxypropyl chain and a 2-hydroxypropylamino substitution at the 8-position.
Propriétés
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O5/c1-10(25)7-20-17-21-15-14(16(27)22-18(28)23(15)2)24(17)8-12(26)9-29-13-5-3-11(19)4-6-13/h3-6,10,12,25-26H,7-9H2,1-2H3,(H,20,21)(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFFUJEOJGLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its chemical name 8-amino-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C15H16ClN5O4
- Molecular Weight : 365.77 g/mol
- CAS Number : 304881-27-4
Structural Representation
The structural representation of the compound is crucial for understanding its interaction with biological targets. The compound features a purine core with various substituents that may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chlorophenoxy derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical for various physiological processes . This suggests that 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione may possess similar enzyme inhibition capabilities.
Anti-inflammatory and Anticancer Properties
Several studies have highlighted the anti-inflammatory and anticancer potential of purine derivatives. For example, compounds containing purine rings have been shown to inhibit cell proliferation in cancer cell lines through mechanisms that may involve cell cycle arrest . The specific role of this compound in modulating inflammatory pathways remains to be fully elucidated but is a promising area for further research.
Case Studies and Research Findings
- Cell Cycle Analysis : In a study examining the effects of purine derivatives on cancer cells, it was found that certain compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis . This suggests that our compound may similarly affect cancer cell dynamics.
- Binding Affinity Studies : Molecular docking studies have been used to assess the binding interactions of similar compounds with target proteins. These studies often reveal insights into how structural modifications can enhance or diminish biological activity .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)Amino)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione
- Key Differences: Replaces the 4-chlorophenoxy group with a 2-chlorobenzyl moiety.
- However, the ortho-chloro substituent could introduce steric hindrance, affecting binding to kinase targets like PDK1 or Abl .
- Molecular Formula : C₁₆H₁₈ClN₅O₃ (vs. C₁₈H₂₁ClN₅O₅ for the target compound) .
8-(Benzyl(Methyl)Amino)-7-(3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione
- Key Differences: Features a benzyl(methyl)amino group at the 8-position and 3,4-dimethylphenoxy at the propyl chain.
- Impact: The dimethylphenoxy group increases steric bulk and electron-donating effects, which may modulate receptor binding. The benzyl(methyl)amino substitution could enhance metabolic stability compared to the 2-hydroxypropylamino group in the target compound .
7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-8-{(2E)-2-[1-(2-Hydroxyphenyl)Ethylidene]Hydrazino}-3-Methylpurine-2,6-Dione
- Key Differences: Substitutes the 4-chlorophenoxy with a 4-methoxyphenoxy group and introduces a hydrazinylidene side chain.
Cytotoxicity in Leukemia Cell Lines
- Purine Derivatives in General: Compounds with substitutions at the 7- and 8-positions show cytotoxic activity against chronic myeloid leukemia (CML) cell lines (e.g., K562, KCL22). For example, Compound 11b (a trisubstituted purine) demonstrated GI₅₀ values of 0.7–1.5 µM, though none surpassed tyrosine kinase inhibitors (TKIs) like imatinib .
- Implications for Target Compound: The 4-chlorophenoxy group may enhance target specificity toward kinases like Bcr-Abl, but further assays are needed to confirm potency relative to TKIs.
Kinase Inhibition (PDK1 and IRAK)
- Merck and Boehringer Ingelheim Compounds: Purine derivatives with 2-aminopyridine or methoxymethyl substitutions (e.g., XXXII, XXXIII) inhibit PDK1 and IRAK-1/4 at nanomolar IC₅₀ values (0.1–100 nM). These compounds highlight the importance of hydrophilic substituents for kinase binding .
- Target Compound Comparison: The 2-hydroxypropylamino group may mimic hydrophilic interactions seen in these inhibitors, but the absence of a pyridine ring could reduce potency against PDK1.
Physicochemical and ADME Properties
- The target compound’s 4-chlorophenoxy group balances hydrophilicity and lipophilicity, favoring membrane penetration without excessive metabolic clearance.
Méthodes De Préparation
Epoxide Ring-Opening Alkylation
A widely used method involves the reaction of the xanthine core with a pre-synthesized epoxide derivative. The epoxide intermediate, 3-(4-chlorophenoxy)propylene oxide, is prepared by treating epichlorohydrin with 4-chlorophenol under alkaline conditions. Subsequent reaction with the xanthine scaffold in DMF at 80°C for 12 hours installs the 3-(4-chlorophenoxy)-2-hydroxypropyl group. This method offers moderate yields (50–60%) but requires careful control of stoichiometry to avoid di-alkylation.
Mitsunobu Reaction for Direct Coupling
An alternative approach employs the Mitsunobu reaction to couple 3-(4-chlorophenoxy)-1,2-propanediol with the xanthine core. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), this method achieves higher regioselectivity (>80% yield) but demands anhydrous conditions. The hydroxyl group at position 2 of the propyl chain is preserved through this route, avoiding unwanted side reactions.
Substitution at Position 8: Introduction of (2-Hydroxypropyl)Amino Group
Functionalizing position 8 necessitates prior activation of the xanthine scaffold. Common strategies include:
Bromination Follow by Nucleophilic Amination
Direct bromination at position 8 is achieved using bromine in acetic acid, yielding 8-bromotheophylline derivatives. Subsequent displacement with 2-hydroxypropylamine in DMF at 100°C for 24 hours introduces the desired amino group. Catalytic amounts of copper(I) iodide enhance reaction efficiency, achieving yields of 70–75%.
Ullmann-Type Coupling for Aryl Amination
For enhanced selectivity, Ullmann coupling conditions (copper(I) oxide, 1,10-phenanthroline) facilitate the reaction between 8-iodoxanthine and 2-hydroxypropylamine. This method minimizes over-alkylation and achieves yields up to 85%, though it requires rigorous exclusion of moisture.
Sequential and One-Pot Synthesis Strategies
Recent advances emphasize streamlining synthesis through sequential or one-pot methods:
Sequential Alkylation-Amination
A optimized protocol involves:
One-Pot Multi-Component Reaction
Pioneering work demonstrates the use of 5,6-diaminouracil (105) , 3-(4-chlorophenoxy)-2-hydroxypropyl bromide, and 2-hydroxypropylamine in a single pot with acetic anhydride as both solvent and catalyst. The reaction proceeds via imine formation, cyclization, and simultaneous alkylation-amination, yielding the target compound in 55% yield after 48 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Alkylation | Epoxide ring-opening, bromination | 50–60 | Scalable, minimal side products | Requires toxic bromine |
| Mitsunobu Coupling | Mitsunobu reaction, amination | 80–85 | High regioselectivity | Costly reagents, anhydrous conditions |
| One-Pot Synthesis | Multi-component reaction | 55 | Reduced purification steps | Long reaction time, moderate yield |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from hot ethanol. Characterization by $$ ^1H $$-NMR confirms substituent placement:
- 7-position : Doublet at δ 4.25 ppm (methylene protons adjacent to oxygen).
- 8-position : Broad singlet at δ 6.80 ppm (amide NH).
Mass spectrometry (ESI-MS) typically shows $$M+H$$+ at m/z 481.2, consistent with the molecular formula $$ C{20}H{25}ClN6O5 $$.
Challenges and Optimization Opportunities
- Stereochemical Control : The 2-hydroxypropylamino group introduces a chiral center. Asymmetric synthesis using chiral auxiliaries or enzymes remains underexplored.
- Solvent Systems : Replacing DMF with ionic liquids could enhance reaction rates and yields.
- Green Chemistry : Photocatalytic methods for bromination or amination may reduce reliance on hazardous reagents.
Q & A
Q. Experimental Validation :
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
- Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s) .
Basic: What in vitro assays are recommended for preliminary evaluation of antitumor activity?
Methodological Answer:
Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations using non-linear regression .
Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
Cell Cycle Analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .
Advanced: How can researchers design SAR studies to optimize this compound’s selectivity for adenosine receptors?
Methodological Answer:
Substituent Scanning : Synthesize analogs with variations at the C8 position (e.g., ethylamino vs. cyclopropylamino) .
Binding Assays : Radioligand displacement (³H-CCPA for A₁, ³H-ZM241385 for A₂A) to calculate Ki values .
Selectivity Index : Ratio of Ki values (A₂A/A₁) to prioritize analogs with >10-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
